Cas no 1046446-10-9 (1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene)
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene
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- Inchi: 1S/C10H11Br2Cl/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9H,5-7H2
- InChI Key: AVPPHLLDFOINIR-UHFFFAOYSA-N
- SMILES: BrCC(CBr)CC1C=CC(=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 129
- Topological Polar Surface Area: 0
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11255-10g |
1-(3-bromo-2-(bromomethyl)propyl)-4-chlorobenzene |
1046446-10-9 | 95% | 10g |
$1500 | 2023-09-07 |
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene
Research Update on 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene (CAS: 1046446-10-9) in Chemical Biology and Pharmaceutical Applications
The compound 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene (CAS: 1046446-10-9) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This halogenated aromatic compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules targeting various disease pathways.
Recent studies have explored the compound's utility as a building block for PROTAC (Proteolysis Targeting Chimera) molecules. Its dual bromomethyl groups enable efficient conjugation with E3 ligase ligands and target protein binders, facilitating the design of novel protein degraders. A 2023 study published in Journal of Medicinal Chemistry demonstrated its successful incorporation into BET protein-targeting PROTACs, showing enhanced cellular permeability compared to traditional linkers.
In pharmaceutical chemistry, researchers have utilized 1046446-10-9 as a key intermediate in the synthesis of kinase inhibitors. The brominated side chain allows for selective modification through cross-coupling reactions, enabling structure-activity relationship (SAR) optimization. A recent patent application (WO2023156789) describes its use in developing Bruton's tyrosine kinase (BTK) inhibitors with improved pharmacokinetic profiles.
The compound's mechanism in biological systems has been further elucidated through computational modeling studies. Molecular dynamics simulations reveal that its hydrophobic character contributes to favorable membrane permeability, while the chlorobenzene moiety provides π-stacking interactions with aromatic residues in target proteins. These findings were presented at the 2024 ACS Spring National Meeting, suggesting potential applications in CNS-targeted therapeutics.
From a safety perspective, recent toxicological assessments indicate that proper handling protocols are essential when working with this compound. A 2024 Chemical Research in Toxicology study characterized its reactivity profile, noting that while stable under standard laboratory conditions, it requires protection from strong oxidizers and should be handled in well-ventilated areas due to potential bromine release.
Current research directions include exploring its use in antibody-drug conjugates (ADCs) as a cleavable linker component, with preliminary results showing promising stability in circulation and controlled release of payloads in target tissues. The compound's future applications appear particularly promising in targeted cancer therapies and neurodegenerative disease treatments, where its balanced lipophilicity and controlled reactivity offer distinct advantages.
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